molecular formula C6H10ClFN2 B13588714 3-(2-Fluoroethyl)azetidine-3-carbonitrilehydrochloride

3-(2-Fluoroethyl)azetidine-3-carbonitrilehydrochloride

Katalognummer: B13588714
Molekulargewicht: 164.61 g/mol
InChI-Schlüssel: DUMHXDUJZHETPZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(2-Fluoroethyl)azetidine-3-carbonitrile hydrochloride is a chemical compound with potential applications in various fields, including pharmaceuticals and chemical research. It is characterized by the presence of a fluoroethyl group attached to an azetidine ring, along with a carbonitrile group and a hydrochloride salt.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Fluoroethyl)azetidine-3-carbonitrile hydrochloride typically involves the reaction of 2-fluoroethylamine with a suitable azetidine precursor under controlled conditions. The reaction is often carried out in the presence of a base and a solvent, such as dichloromethane or ethanol, to facilitate the formation of the desired product. The reaction mixture is then purified using techniques like column chromatography to obtain the pure compound .

Industrial Production Methods

In an industrial setting, the production of 3-(2-Fluoroethyl)azetidine-3-carbonitrile hydrochloride may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process .

Analyse Chemischer Reaktionen

Types of Reactions

3-(2-Fluoroethyl)azetidine-3-carbonitrile hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluoroethyl azetidine carboxylic acids, while reduction can produce fluoroethyl azetidine amines.

Wissenschaftliche Forschungsanwendungen

3-(2-Fluoroethyl)azetidine-3-carbonitrile hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a bioactive compound in biochemical assays and studies.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the development of pharmaceutical drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-(2-Fluoroethyl)azetidine-3-carbonitrile hydrochloride involves its interaction with specific molecular targets and pathways. The fluoroethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The carbonitrile group may also play a role in modulating the compound’s reactivity and stability.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-(2-Fluoroethyl)azetidine trifluoroacetate
  • 3-(2-Fluoroethyl)azetidine-3-carbonitrile

Uniqueness

3-(2-Fluoroethyl)azetidine-3-carbonitrile hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C6H10ClFN2

Molekulargewicht

164.61 g/mol

IUPAC-Name

3-(2-fluoroethyl)azetidine-3-carbonitrile;hydrochloride

InChI

InChI=1S/C6H9FN2.ClH/c7-2-1-6(3-8)4-9-5-6;/h9H,1-2,4-5H2;1H

InChI-Schlüssel

DUMHXDUJZHETPZ-UHFFFAOYSA-N

Kanonische SMILES

C1C(CN1)(CCF)C#N.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.